molecular formula C11H18N4O B7500118 N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No. B7500118
M. Wt: 222.29 g/mol
InChI Key: BRCKYUMDZILAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that is used to treat non-small cell lung cancer (NSCLC) patients with EGFR mutations. The drug has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC.

Mechanism of Action

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide works by irreversibly binding to the mutant form of the EGFR protein, which is overexpressed in NSCLC patients with EGFR mutations. This binding prevents the activation of the EGFR signaling pathway, which is responsible for the growth and survival of cancer cells. By inhibiting this pathway, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide can induce cancer cell death and slow down tumor growth.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a high selectivity for mutant EGFR and does not affect the normal EGFR protein. This selectivity reduces the risk of side effects and toxicity in patients. The drug has also been shown to have a long half-life, which allows for once-daily dosing and improves patient compliance.

Advantages and Limitations for Lab Experiments

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and long half-life. These properties make it a valuable tool for studying the EGFR signaling pathway and its role in cancer development. However, the high cost of the drug and the limited availability of mutant EGFR cell lines can be a limitation for some experiments.

Future Directions

There are several potential future directions for the use of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide in cancer treatment. One area of research is the development of combination therapies that can enhance the efficacy of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide and overcome resistance mechanisms. Another area is the investigation of the drug's potential use in other cancer types and the identification of biomarkers that can predict patient response. Additionally, the development of new EGFR inhibitors with improved selectivity and potency is an ongoing area of research.

Synthesis Methods

The synthesis of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide involves several steps, starting with the reaction of 4-methylcyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with triethylorthoformate to form a cyclic intermediate, which is then reacted with sodium azide to form the triazole ring. The final step involves the reaction of the triazole intermediate with acetic anhydride to form N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide.

Scientific Research Applications

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR mutations and has fewer side effects compared to other EGFR inhibitors. The drug has also been studied for its potential use in other cancer types, such as breast cancer and colorectal cancer.

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h7-10H,2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCKYUMDZILAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

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